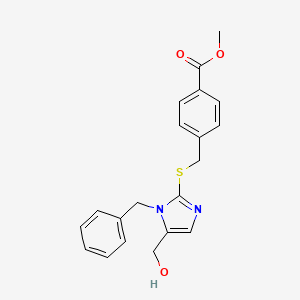methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate
CAS No.: 855483-98-6
Cat. No.: VC5654079
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 855483-98-6 |
|---|---|
| Molecular Formula | C20H20N2O3S |
| Molecular Weight | 368.45 |
| IUPAC Name | methyl 4-[[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate |
| Standard InChI | InChI=1S/C20H20N2O3S/c1-25-19(24)17-9-7-16(8-10-17)14-26-20-21-11-18(13-23)22(20)12-15-5-3-2-4-6-15/h2-11,23H,12-14H2,1H3 |
| Standard InChI Key | YZGXIPWOZTVYNP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 4-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate (CAS 941917-58-4) is a white to off-white crystalline solid under standard conditions . The compound’s structure integrates several critical functional groups (Fig. 1):
-
A 1H-imidazole ring substituted at the 1-position with a benzyl group and at the 5-position with a hydroxymethyl moiety.
-
A thioether linkage (-S-CH-) connecting the imidazole’s 2-position to a methylene group.
-
A methyl benzoate ester attached to the methylene group, completing the molecular architecture.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.5 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
The absence of reported thermophysical properties underscores the need for further experimental characterization .
Functional Group Reactivity
The compound’s reactivity is governed by its functional groups:
-
The imidazole ring participates in acid-base chemistry due to its aromatic nitrogen atoms, with a pKa typically near 6–7 for analogous structures .
-
The benzyl group at N1 provides steric bulk and influences solubility, while the hydroxymethyl (-CHOH) at C5 offers a site for further derivatization (e.g., phosphorylation or esterification).
-
The thioether linkage enhances metabolic stability compared to oxygen ethers, a feature exploited in drug design .
-
The methyl benzoate moiety introduces lipophilicity, affecting membrane permeability in biological systems .
Synthesis and Optimization Strategies
Imidazole Core Construction
Recent advances in imidazole synthesis emphasize regioselective methods to install substituents at specific positions . For this compound, a two-step strategy is plausible:
-
Formation of the 1-benzyl-5-(hydroxymethyl)imidazole core:
-
Introduction of the thioether-methyl benzoate sidechain:
Challenges in Large-Scale Production
Key hurdles identified in related syntheses include:
-
Regioselectivity: Ensuring exclusive substitution at the imidazole’s 2-position requires careful control of reaction kinetics .
-
Thioether Stability: Thioethers are prone to oxidation; thus, inert atmospheres and antioxidant additives (e.g., BHT) may be necessary during purification .
-
Ester Hydrolysis: The methyl benzoate group is susceptible to basic hydrolysis, necessitating pH-controlled workups .
Structural Analysis and Spectroscopic Profiling
Crystallographic Considerations
The benzyl and methyl benzoate groups likely induce significant molecular asymmetry, complicating crystallization. X-ray diffraction studies of similar compounds reveal planar imidazole rings with substituents adopting orthogonal orientations to minimize steric clashes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume